2,2-dimethyl-3-oxo-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,8-13)10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUWOPYLHWOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308164 | |
| Record name | 2,2-Dimethyl-3-oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2769-45-1 | |
| Record name | NSC202590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-oxo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-oxo-N-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2,2 Dimethyl 3 Oxo N Phenylpropanamide
Established Synthetic Routes and Reaction Mechanisms
The synthesis of 2,2-dimethyl-3-oxo-N-phenylpropanamide can be approached by forming the central amide bond and strategically introducing the key functional groups.
Amidation Reactions for N-Phenylpropanamide Formation
The cornerstone of synthesizing this compound is the formation of the amide linkage between a substituted propanoic acid derivative and aniline (B41778). Several classical and modern amidation methods are applicable.
One common approach involves the activation of a carboxylic acid, such as 2,2-dimethyl-3-oxopropanoic acid, followed by reaction with aniline. Activating agents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common activating agents include thionyl chloride or oxalyl chloride to form an acyl chloride, or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). ucl.ac.uk The reaction with an acyl chloride and an amine is a well-established method for forming amides. youtube.com
Alternatively, direct condensation of the carboxylic acid and aniline can be achieved using coupling agents or catalysts. For instance, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines, offering a one-pot procedure. nih.gov Boronic acids have also emerged as effective catalysts for amidation, promoting the reaction under milder conditions. ucl.ac.uk
A general scheme for the amidation is presented below:
Scheme 1: General Amidation Reaction
The choice of method would depend on factors such as substrate compatibility, desired yield, and reaction conditions.
Strategies for Introducing the 2,2-Dimethyl and 3-Oxo Moieties
The introduction of the gem-dimethyl group at the C2 position and the oxo group at the C3 position requires careful strategic planning.
One plausible route involves starting with a precursor that already contains the 2,2-dimethyl group. For example, 2,2-dimethylmalonic acid or its derivatives could serve as a starting point. The challenge then lies in the selective transformation of one of the carboxylic acid groups into the desired amide and the other into the aldehyde functionality of the 3-oxo group.
Another strategy could involve the alkylation of a suitable enolate. For instance, the enolate of an N-phenylacetamide derivative could be subjected to double methylation using a methylating agent like methyl iodide in the presence of a strong base. Subsequent oxidation of the resulting 2,2-dimethyl-N-phenylacetamide at the beta-position would introduce the 3-oxo group. However, controlling the oxidation to the aldehyde stage can be challenging.
A more direct approach would be to use a starting material that already possesses the 2,2-dimethyl-3-oxo-propanoyl skeleton, such as 2,2-dimethyl-3-oxopropanal chemsynthesis.comnih.gov or a protected form thereof. This aldehyde could then be oxidized to the corresponding carboxylic acid before amidation with aniline.
Catalytic Approaches in this compound Synthesis
Catalysis offers milder and more efficient alternatives to stoichiometric reagents in amide bond formation. ucl.ac.uk As mentioned, boronic acid catalysis is a promising green approach for direct amidation. ucl.ac.uk Transition metal catalysts, such as those based on nickel, have also been developed for novel amide synthesis. researchgate.net
For the introduction of the structural moieties, phase-transfer catalysis could be employed for the alkylation steps, potentially offering better control and yields. researchgate.netasianpubs.org For instance, the alkylation of an active methylene (B1212753) compound with methyl halides under phase-transfer conditions could be a viable route to introduce the gem-dimethyl group.
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis provides a logical framework for designing a synthetic route by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com
The primary disconnection for this compound is the amide C-N bond, a common and reliable disconnection for amides. amazonaws.com This leads to two key synthons: an acyl cation equivalent of 2,2-dimethyl-3-oxopropanoic acid and an aniline anion equivalent. The corresponding synthetic equivalents would be an activated form of 2,2-dimethyl-3-oxopropanoic acid (e.g., the acyl chloride) and aniline.
Figure 1: Primary Retrosynthetic Disconnection
Further disconnection of the 2,2-dimethyl-3-oxopropanoyl chloride synthon can be envisioned. A C-C bond disconnection between the C2 and C3 carbons suggests a Claisen-type condensation between a derivative of isobutyric acid and a one-carbon electrophile that can be converted to the aldehyde.
Alternatively, a disconnection at the C2-C(O) bond points towards an enolate of a 2-methylpropanal derivative which can be acylated with a suitable phenylcarbamoylating agent.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net
Solvent-Free and Aqueous Media Synthetic Methods
Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of alternative reaction media.
For the amidation step, catalytic methods that can be performed in water or under solvent-free conditions would be highly desirable. While direct thermal condensation is often limited to simple substrates, the use of water-tolerant catalysts could make aqueous synthesis feasible. ucl.ac.uk
Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields in shorter reaction times and sometimes allowing for solvent-free conditions. nih.gov The application of microwave irradiation to the direct amidation of 2,2-dimethyl-3-oxopropanoic acid with aniline could be a promising green route.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Key Transformation | Potential Reagents | Green Chemistry Considerations |
| Acyl Chloride Route | Amidation | 2,2-dimethyl-3-oxopropanoyl chloride, Aniline, Base | Generates stoichiometric waste (e.g., salts), uses potentially hazardous reagents (thionyl chloride). |
| Coupling Agent Route | Amidation | 2,2-dimethyl-3-oxopropanoic acid, Aniline, EDC/DCC | Generates stoichiometric byproducts that can be difficult to remove. |
| Catalytic Amidation | Amidation | 2,2-dimethyl-3-oxopropanoic acid, Aniline, Boronic acid catalyst | Atom economical, reduces waste, milder conditions. |
| Microwave-Assisted Synthesis | Amidation | 2,2-dimethyl-3-oxopropanoic acid, Aniline | Reduced reaction times, potential for solvent-free conditions, energy efficient. |
Sustainable Catalysis in Propanamide Derivatization
In recent years, the principles of green chemistry have driven the development of more sustainable catalytic methods for amide bond formation, including the derivatization of propanamides. These strategies focus on minimizing waste, reducing the use of hazardous substances, and employing milder reaction conditions. Key areas of advancement include the use of biocatalysis and the adoption of greener solvents.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for sustainable amide synthesis. Candida antarctica lipase (B570770) B (CALB) is a widely used and highly efficient biocatalyst for aminolysis and ammonolysis reactions. nih.govresearchgate.netnih.govtandfonline.com CALB demonstrates remarkable stability and activity in a variety of organic solvents and even in solvent-free systems. researchgate.net Its versatility allows for the synthesis of a broad range of amides, including those derived from β-keto esters, under mild reaction conditions, which is a significant advantage over many traditional chemical methods. nih.govnih.gov Studies have shown that the amidase activity of CALB is dependent on the structural features of the substrates. researchgate.net The use of immobilized CALB further enhances its sustainability by allowing for easy recovery and reuse of the catalyst. researchgate.net
The choice of solvent is another critical factor in the sustainability of a chemical process. Traditional solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are associated with significant health and environmental concerns. rsc.orgrsc.orgnsf.gov Consequently, there is a strong impetus to replace these with greener alternatives. Research has identified several bio-derived and less toxic solvents that are effective for amide bond formation. rsc.orgrsc.orgnsf.govbohrium.com
Below is a table summarizing some green solvents that have been investigated as alternatives for amide synthesis:
| Green Solvent | Abbreviation | Source/Type | Key Advantages |
| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-derived | Effective alternative to DCM and DMF, good performance with various coupling reagents. rsc.orgbohrium.com |
| Cyclopentyl methyl ether | CPME | Ether | Greener alternative, shown to be effective in enzymatic amidation. nih.govbohrium.com |
| p-Cymene | - | Bio-derived | Potential substitute for toluene (B28343) in direct amidation reactions. rsc.orgbohrium.com |
| Propylene carbonate | PC | Carbonate | Green medium for peptide synthesis. nih.govbohrium.com |
| Water | H₂O | Universal | The greenest solvent, though challenges with substrate solubility exist. nsf.gov |
The following table presents data on the enzymatic synthesis of amides using Candida antarctica lipase B (CALB), highlighting the efficiency of this biocatalyst in green solvents.
| Amine Substrate | Carboxylic Acid/Ester Substrate | Solvent | Temperature (°C) | Conversion (%) | Time (h) |
| Benzylamine | Octanoic Acid | Cyclopentyl methyl ether (CPME) | 60 | >99 | 0.5 |
| Benzylamine | Octanoic Acid | Propylene Carbonate (PC) | 60 | >99 | 0.5 |
| Benzylamine | Octanoic Acid | 2-Methyltetrahydrofuran (2-MeTHF) | 60 | ~95 | 1 |
| Benzylamine | Octanoic Acid | Acetonitrile (B52724) | 60 | ~70 | 1 |
| 5-Hydroxymethylfurfurylamine | Ethyl Acetate | 2-Methyltetrahydrofuran (2-MeTHF) | 30 | Quantitative | 22 |
Data adapted from studies on CALB-catalyzed amidation reactions. nih.govnih.gov
Reactivity, Derivatization, and Chemical Transformations of 2,2 Dimethyl 3 Oxo N Phenylpropanamide
Reactions Involving the Amide Functionality
The amide bond in 2,2-dimethyl-3-oxo-N-phenylpropanamide is generally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov However, under specific conditions, this bond can undergo cleavage and other transformations.
Hydrolytic Stability and Mechanism of Amide Bond Cleavage
Amide bonds are known for their high stability towards hydrolysis under neutral conditions. nih.gov Cleavage of the amide bond in derivatives of this compound typically requires harsh conditions, such as strong acids or bases, or enzymatic catalysis.
Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by proton transfers, leads to the cleavage of the C-N bond, yielding a carboxylic acid and an amine.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate anion and an amine is often the rate-determining step.
For structurally related N-acyl-alpha,alpha-dialkylglycine derivatives, unusual acid-catalyzed cleavage has been observed. researchgate.net In these cases, the carbonyl oxygen of a preceding residue can act as an internal nucleophile, leading to cleavage through an oxazolinium ion intermediate. researchgate.net While not directly reported for this compound itself, this suggests that intramolecular interactions could influence its hydrolytic stability.
N-Alkylation and Acylation of the Phenylpropanamide Moiety
The nitrogen atom of the amide in this compound is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. Direct N-alkylation or N-acylation is therefore challenging under standard conditions.
However, N-alkylation of amides can be achieved using strong bases to deprotonate the amide, forming an amidate anion which is a much stronger nucleophile. This can then react with alkylating agents like alkyl halides. Alternatively, environmentally benign methods using dialkyl carbonates, such as dimethyl carbonate (DMC), have been developed for the N-alkylation of amines and can be applied to amides, often requiring a catalyst and elevated temperatures. nih.gov For instance, N-methylation of various amines has been successfully carried out using DMC in the presence of a Cu-Zr bimetallic nanoparticle catalyst at temperatures around 150-180 °C. nih.gov
N-acylation can be even more difficult due to the further decreased nucleophilicity of the resulting imide nitrogen. However, in some cases, N-acylation of related amide structures has been achieved through specific synthetic routes, for example, in the synthesis of N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, which involves N-acylation and N-alkylation reactions starting from 2,6-xylidine. researchgate.net
Rearrangement Reactions Involving the Amide Group
Several classical rearrangement reactions involve amide functionalities or their derivatives. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions can be considered.
One of the most well-known rearrangements is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base to form a primary amine with one less carbon atom. However, this compound is a secondary amide and would not undergo this specific rearrangement.
The Beckmann rearrangement is another significant reaction where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction is more relevant to the synthesis of amides rather than a rearrangement of a pre-existing amide.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. This would require the conversion of the carboxylic acid derivative of the target molecule into an acyl azide.
A Chapman rearrangement could be envisioned if the N-phenyl group were to be part of an imino ester derivative. This thermal rearrangement would involve the migration of an aryl group from an oxygen atom to a nitrogen atom to form an amide.
Reactions of the Ketone Moiety at C-3
The ketone carbonyl group at the C-3 position is a primary site for a variety of chemical reactions, particularly nucleophilic additions.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org
Common nucleophilic addition reactions include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
Grignard and Organolithium Reagents: Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of a tertiary alcohol, with the 'R' group from the reagent adding to the carbonyl carbon. masterorganicchemistry.comyoutube.com
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction is often catalyzed by a base. youtube.com
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene.
Imine and Enamine Formation: Ketones react with primary amines to form imines and with secondary amines to form enamines, typically under mildly acidic conditions. youtube.com
The stability of the tetrahedral intermediate formed during nucleophilic addition can be influenced by the surrounding molecular structure. In some strained bicyclic amide systems, remarkably stable tetrahedral intermediates (hemiaminals) have been isolated after nucleophilic addition to the amide carbonyl. nih.gov While the ketone in this compound is acyclic, the electronic environment provided by the adjacent amide could influence the reactivity and intermediate stability.
Alpha-Functionalization and Enolization Chemistry
The carbon atoms adjacent to the ketone carbonyl group (the α-carbons) are susceptible to functionalization due to the acidity of the α-hydrogens and the ability of the ketone to form an enol or enolate. However, in this compound, the α-carbon to the ketone is a quaternary carbon with two methyl groups, meaning it has no α-hydrogens. Therefore, typical α-halogenation or α-alkylation reactions that rely on the formation of an enolate at this position are not possible.
The other side of the ketone is the amide carbonyl. The methylene (B1212753) protons of the related compound 3-oxo-N,3-diphenylpropanamide are acidic and can be removed to form an enolate. chemsynthesis.com However, the gem-dimethyl groups in this compound prevent enolization towards that side.
While direct α-functionalization at the C-2 position is blocked, the molecule can still participate in reactions involving its enol form, should one be accessible under specific conditions, perhaps involving the aldehyde functionality. The study of related thioamides (3-oxo-3-R1-N-R2-propanethioamides) has shown the existence of keto-enol tautomeric equilibria, with the enol form being stabilized by intramolecular hydrogen bonds. researchgate.net This suggests that this compound could potentially exhibit similar tautomerism, which would be crucial for its reactivity profile.
Research on the photochemical reactivity of aldimines derived from the related compound 2,2-dimethyl-3-oxo-3-phenylpropanal (B167547) has shown that these derivatives can undergo photochemical fission. rsc.org This points to potential reactivity pathways for derivatives of this compound under photochemical conditions.
Selective Reduction and Oxidation Processes
The presence of both a ketone and an amide functional group in this compound allows for selective reduction and oxidation reactions, targeting one group while preserving the other.
Selective Reduction: The ketone at the C-3 position is the more reactive site for reduction compared to the amide. Standard reducing agents can selectively transform the carbonyl group into a secondary alcohol. This reaction is significant as it introduces a chiral center into the molecule.
The reduction of the keto group in β-keto amides to β-hydroxy amides is a well-established transformation. For instance, the reduction of similar β-keto amides can be achieved with high stereoselectivity to yield specific diastereomers. wikipedia.org The choice of reducing agent and reaction conditions, including the potential use of chiral catalysts or enzymes like ketoreductases (KREDs), can control the stereochemical outcome, leading to the formation of either the (R)- or (S)-enantiomer of the corresponding β-hydroxy amide derivative. nih.govnih.gov
Commonly used reagents for such reductions include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent capable of reducing both ketones and amides, carefully controlled conditions (e.g., low temperature) can favor the reduction of the more reactive ketone. nih.gov
Selective Oxidation: The oxidation of this compound is structurally limited at the α-position (C-2). Unlike typical β-keto amides that possess α-hydrogens, this compound has a gem-dimethyl substitution at the C-2 position. This structural feature prevents reactions that rely on the enolization or deprotonation of this site, such as α-hydroxylation or the formation of vicinal tricarbonyl compounds through direct oxidation of the C-2 methylene group.
Oxidative reactions would therefore be expected to occur at other positions, such as potential hydroxylation of the phenyl ring or, under harsh conditions, cleavage of the carbon-carbon bonds. However, specific studies on the selective oxidation of this compound are not widely documented.
Reactivity of the Phenyl Substituent
The N-phenyl group is a key site for introducing further molecular diversity through various aromatic substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions
The N-phenyl ring of the amide is susceptible to electrophilic aromatic substitution (EAS). The amide group (-NHCOR) is an activating group, though less so than a simple amino (-NH₂) or hydroxyl (-OH) group. It directs incoming electrophiles to the ortho and para positions of the phenyl ring. chegg.comyoutube.com The partial deactivation compared to an aniline (B41778) is due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair, making it less available to donate into the aromatic ring.
Typical EAS reactions that can be performed on the N-phenyl ring include:
Halogenation: Introduction of bromine or chlorine at the ortho and para positions using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Nitration: The use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the ortho and para positions. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H).
The table below summarizes the expected major products from the electrophilic aromatic substitution on this compound.
| Reaction Type | Reagents | Expected Major Products |
| Bromination | Br₂, FeBr₃ | 2,2-dimethyl-3-oxo-N-(4-bromophenyl)propanamide and 2,2-dimethyl-3-oxo-N-(2-bromophenyl)propanamide |
| Nitration | HNO₃, H₂SO₄ | 2,2-dimethyl-3-oxo-N-(4-nitrophenyl)propanamide and 2,2-dimethyl-3-oxo-N-(2-nitrophenyl)propanamide |
| Sulfonation | H₂SO₄, SO₃ | 4-(2,2-dimethyl-3-oxopropanamido)benzenesulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring
The derivatized phenyl ring, particularly after halogenation as described above, becomes a suitable substrate for a variety of powerful metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence (halogenation followed by cross-coupling) greatly enhances the synthetic utility of the parent molecule.
Suzuki-Miyaura Coupling: A halo-substituted derivative (e.g., N-(4-bromophenyl)-2,2-dimethyl-3-oxopropanamide) can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative.
Buchwald-Hartwig Amination: The same halo-aromatic intermediate can react with primary or secondary amines, again using a palladium catalyst, to introduce a new amino substituent on the phenyl ring. rhhz.net
Sonogashira Coupling: Coupling with a terminal alkyne can be achieved using a palladium catalyst in the presence of a copper(I) co-catalyst to yield an alkynylated derivative.
These reactions provide a modular approach to extensively modify the phenyl portion of the molecule, as exemplified in the table below for a hypothetical 4-bromo derivative.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,2-dimethyl-N-([1,1'-biphenyl]-4-yl)-3-oxopropanamide |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2,2-dimethyl-N-(4-morpholinophenyl)-3-oxopropanamide |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,2-dimethyl-3-oxo-N-(4-(phenylethynyl)phenyl)propanamide |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. While β-keto amides are often valuable substrates in MCRs, the specific structure of this compound imposes significant limitations on its participation in classical MCRs.
The most common role for β-dicarbonyl compounds in MCRs like the Biginelli reaction wikipedia.orgresearchgate.netresearchgate.net or the Mannich reaction organic-chemistry.orgwikipedia.org is to serve as the active methylene nucleophile after enolization. However, this compound lacks the requisite α-protons at the C-2 position, as this site is occupied by a gem-dimethyl group. This structural feature prevents it from forming the necessary enolate to act as the nucleophilic component in these standard MCR pathways.
Therefore, this compound cannot directly replace ethyl acetoacetate (B1235776) in a traditional Biginelli reaction. nih.gov Similarly, it cannot function as the enolizable ketone component in a standard Mannich reaction. wikipedia.orgnih.gov While it is conceivable that the molecule could participate in non-classical MCRs, for instance, through initial reaction at the ketone carbonyl, such examples involving this specific substrate are not prominent in the literature.
Stereochemical Aspects and Chiral Transformations (If applicable to derivatives)
The parent molecule, this compound, is achiral as it contains no stereocenters. However, chemical transformations can readily introduce chirality, leading to the formation of stereoisomers.
The most direct pathway to a chiral derivative is the selective reduction of the C-3 ketone, as discussed in section 3.2.3. This reaction converts the prochiral ketone into a chiral secondary alcohol, creating a stereocenter at the C-3 position. The product, 2,2-dimethyl-3-hydroxy-N-phenylpropanamide, exists as a racemic mixture of two enantiomers: (R)-2,2-dimethyl-3-hydroxy-N-phenylpropanamide and (S)-2,2-dimethyl-3-hydroxy-N-phenylpropanamide.
The synthesis of enantiomerically pure or enriched β-hydroxy amides is a topic of significant research interest. nih.gov Asymmetric synthesis can be approached using several strategies:
Chiral Reducing Agents: Employing stoichiometric or catalytic chiral reducing agents can favor the formation of one enantiomer over the other.
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), is a powerful method for the highly enantioselective reduction of ketones to alcohols. nih.gov Different enzymes can produce either the (R)- or (S)-alcohol with high enantiomeric excess.
Resolution: A racemic mixture of the β-hydroxy amide can be separated into its constituent enantiomers through classical resolution techniques, such as derivatization with a chiral resolving agent followed by separation, or through chiral chromatography.
The synthesis of these chiral hydroxy-amide derivatives is valuable as they can serve as building blocks for more complex, biologically active molecules where specific stereochemistry is often crucial for activity. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 Oxo N Phenylpropanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. For 2,2-dimethyl-3-oxo-N-phenylpropanamide (C₁₁H₁₃NO₂), the expected signals can be predicted based on its functional groups: a phenylamide moiety, a quaternary carbon with two methyl groups, and an aldehyde group.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, a singlet for the amide (N-H) proton, a sharp singlet for the six equivalent protons of the gem-dimethyl groups, and a singlet for the aldehyde proton.
¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbons (amide and aldehyde), the quaternary carbon, the methyl carbons, and the carbons of the phenyl ring. The symmetry of the gem-dimethyl group results in a single signal for these two carbons. docbrown.info
Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily show correlations among the protons on the phenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous structures, as specific experimental data for this compound is not widely published.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aldehyde (CHO) | 9.5 - 10.0 | 195 - 205 | Amide C=O, Quaternary C |
| Amide (NH) | 8.0 - 9.5 | - | Amide C=O, Phenyl C1 |
| Phenyl (C₆H₅) | 7.1 - 7.6 | 120 - 140 | - |
| Amide (C=O) | - | 165 - 175 | - |
| Quaternary C(CH₃)₂ | - | 45 - 55 | - |
| gem-Dimethyl (CH₃)₂ | 1.2 - 1.5 | 20 - 30 | Quaternary C, Aldehyde C=O, Amide C=O |
Solid-State NMR for Polymorphic and Conformational Studies
Solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for analyzing molecular conformation and packing in the crystalline state.
For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle changes in chemical shifts and relaxation times that arise from different intermolecular interactions, such as hydrogen bonding, and variations in molecular packing. Different crystal forms would present unique sets of ¹³C chemical shifts for the carbons involved in the crystal lattice interactions. Conformational differences, such as the torsion angles between the phenyl ring and the amide plane, would also manifest as distinct spectral signatures. While specific ssNMR studies on this compound are not prevalent in the literature, the technique remains a vital hypothetical tool for its complete solid-state characterization.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups. Computational studies on the related molecule N-phenylpropanamide show that density functional theory (DFT) calculations can accurately predict vibrational wavenumbers. researchgate.net
Key vibrational modes include:
N-H Stretch: A prominent band typically appears in the region of 3200-3400 cm⁻¹. Its exact position and shape can be influenced by hydrogen bonding. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. A distinct, and often weaker, pair of bands for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Stretch: This molecule possesses two carbonyl groups, which will give rise to strong absorption bands in the 1650-1750 cm⁻¹ region. The amide I band (primarily C=O stretch) is typically found around 1660-1690 cm⁻¹, while the aldehyde C=O stretch appears at a higher frequency, around 1720-1740 cm⁻¹.
N-H Bend: The amide II band, which involves N-H bending and C-N stretching, occurs in the 1510-1570 cm⁻¹ range. researchgate.net
C-C and C-N Stretches: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule.
Table 2: Assignment of Major Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| Phenyl | Aromatic C-H Stretch | 3000 - 3100 |
| Methyl | Aliphatic C-H Stretch | 2870 - 2980 |
| Aldehyde | Aldehyde C-H Stretch | 2720 - 2850 |
| Aldehyde | C=O Stretch | 1720 - 1740 |
| Amide | C=O Stretch (Amide I) | 1660 - 1690 |
| Phenyl | C=C Ring Stretch | 1450 - 1600 |
| Amide | N-H Bend (Amide II) | 1510 - 1570 |
Conformational Analysis via Vibrational Signatures
The vibrational spectra can provide significant clues about the compound's conformation, particularly concerning hydrogen bonding. In the solid state, it is likely that intermolecular hydrogen bonds form between the N-H group of one molecule and a carbonyl oxygen of another. The formation of such a hydrogen bond typically causes a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band, and can also slightly shift the C=O stretching frequency of the participating carbonyl group. researchgate.net By comparing the spectra of the compound in the solid state versus a dilute solution in a non-polar solvent (where intermolecular H-bonding is minimized), the extent and nature of these interactions can be inferred, providing insight into the preferred solid-state conformation.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing how it fragments. The molecular formula of this compound is C₁₁H₁₃NO₂ with a monoisotopic mass of 191.0946 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecule will fragment in a predictable manner. The study of these fragmentation pathways provides corroborating evidence for the proposed structure. Proposed fragmentation pathways for related amide-containing compounds often involve cleavages at the bonds adjacent to carbonyl groups and the amide linkage. researchgate.netnih.gov
Potential key fragmentation steps for the [M+H]⁺ ion (m/z 192.102) include:
Loss of a formyl radical (•CHO): Cleavage of the bond between the aldehyde and the quaternary carbon, leading to a fragment ion.
Loss of carbon monoxide (CO): Neutral loss of CO from the aldehyde group.
Amide Bond Cleavage: Scission of the C(O)-N bond can lead to fragments corresponding to the acylium ion and the aniline (B41778) cation or radical.
Cleavage alpha to the amide carbonyl: Fission of the bond between the amide carbonyl and the quaternary carbon is a common pathway.
Table 3: Predicted Major Mass Fragments for this compound
| m/z (for [M]⁺•) | Proposed Identity | Fragmentation Pathway |
| 191 | Molecular Ion | - |
| 163 | [M - CO]⁺• | Loss of carbon monoxide from aldehyde |
| 162 | [M - CHO]⁺ | Loss of formyl radical |
| 120 | [C₆H₅NCO]⁺• | Cleavage of C(O)-C(CH₃)₂ bond with rearrangement |
| 93 | [C₆H₅NH₂]⁺• | Cleavage of amide C-N bond with H transfer |
| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage of C(O)-N bond |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.
For this compound, with a nominal mass of 191 g/mol , HRMS provides the exact mass, which can be used to confirm its elemental composition of C₁₁H₁₃NO₂. While experimental data for this specific compound is not widely published in peer-reviewed literature, predicted data from computational models are available. These predictions are based on the compound's known structure and are instrumental in guiding analytical efforts.
Below is a table of predicted HRMS data for various adducts of this compound. The formation of different adducts (e.g., protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺) is common in soft ionization techniques like electrospray ionization (ESI).
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 192.10192 |
| [M+Na]⁺ | 214.08386 |
| [M+K]⁺ | 230.05780 |
| [M+NH₄]⁺ | 209.12846 |
Data is predicted and sourced from computational chemistry databases.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation and identification.
The primary sites for fragmentation in this compound are the amide bond and the bonds adjacent to the carbonyl groups. Key predicted fragmentation pathways include:
Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in the formation of an anilinium ion (C₆H₅NH₂⁺, m/z 93.06) and a neutral loss corresponding to the acyl portion of the molecule.
Loss of the formyl group: Cleavage of the C-C bond between the dimethyl-substituted carbon and the formyl group (CHO) could lead to a characteristic neutral loss of 29 Da.
α-cleavage adjacent to the carbonyl group: Fragmentation at the bond between the quaternary carbon and the adjacent carbonyl group.
The following table outlines some of the plausible fragment ions that could be observed in the MS/MS spectrum of this compound.
Table 2: Proposed Key Fragment Ions in the Tandem Mass Spectrum of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |
|---|---|---|---|
| 192.10 | 164.09 | 28 (CO) | [C₁₀H₁₃NO+H]⁺ |
| 192.10 | 120.08 | 72 (C₄H₈O) | [C₇H₇NO+H]⁺ |
This data is based on theoretical fragmentation pathways and has not been experimentally confirmed for this specific compound.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu This analysis allows for the complete determination of the crystal structure, providing unambiguous proof of the molecule's constitution and stereochemistry.
As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. However, to illustrate the power of this technique, we can consider the crystallographic data of a related N-aryl amide derivative, N-phenyl-2-(phenylsulfanyl)acetamide. In a study of this compound, SCXRD revealed that the molecules are linked in the crystal lattice through N—H···O hydrogen bonds, forming chains. iucr.org This type of analysis provides invaluable insight into the intermolecular forces that govern the solid-state properties of a material.
Should single crystals of this compound be grown, SCXRD analysis would provide the following key parameters:
Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space group: The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths and angles: Accurate measurements of the distances between bonded atoms and the angles they form.
Intermolecular interactions: Identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
Theoretical and Computational Chemistry Studies on 2,2 Dimethyl 3 Oxo N Phenylpropanamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules. For a molecule like 2,2-dimethyl-3-oxo-N-phenylpropanamide, these methods would be employed to determine its optimized geometry, vibrational frequencies, and electronic energies.
Studies on the related compound, acetoacetanilide (B1666496), have utilized DFT to investigate its energies and potential. researchgate.netaip.orgaip.org For instance, research on acetoacetanilide crystals has employed DFT to understand their nonlinear optical (NLO) properties. researchgate.netaip.orgaip.org Similarly, computational studies on various N-phenylacetamide derivatives have used DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to optimize molecular geometries and calculate electronic properties. researchgate.net It is anticipated that similar computational approaches would be applicable to this compound to determine its most stable three-dimensional structure and electronic charge distribution. A workflow for such calculations on a quantum computer has even been proposed, highlighting the advancing capabilities in this field. arxiv.org
The choice of functional and basis set is crucial for obtaining accurate results. For example, in studies of formazans, the PBE1PBE functional with a 6-311G(2d,2p) basis set has been shown to provide good agreement between experimental and computed UV-vis spectra. nih.gov For N-methylacetamide, ab initio calculations at the 4-31G* level have been used to obtain force fields and predict vibrational spectra. umich.edu
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO would be centered on the dicarbonyl moiety. The energy gap would provide an estimate of its kinetic stability.
Chemical reactivity indices such as chemical hardness, softness, and ionization potential can be derived from HOMO and LUMO energies. researchgate.net These indices provide quantitative measures of a molecule's reactivity. For instance, in a study on newly synthesized bis-tetrazole acetamides, DFT calculations were used to determine LUMO/HOMO energies, charge transfer, dipole moment, and other reactivity descriptors. researchgate.net Similar calculations on this compound would allow for a detailed understanding of its reactivity profile.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are valuable tools for exploring the conformational landscape of flexible molecules. These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.
For this compound, which has several rotatable bonds, these simulations could identify the preferred orientations of the phenyl group relative to the amide and the conformation of the propanamide chain. Studies on N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides have used B3LYP/6-311++G(d,p) calculations to identify stable conformers, such as gauche and cis forms. nih.gov Similarly, molecular dynamics simulations have been used to study the adsorption of N-phenylacetamide derivatives on metal surfaces. researchgate.net
Intramolecular Interactions and Tautomerism
Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between the amide N-H and the β-carbonyl oxygen.
The phenomenon of keto-enol tautomerism is a key feature of β-dicarbonyl compounds. wikipedia.orgyoutube.comyoutube.comumb.edu this compound exists as an equilibrium between the keto and enol forms. The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond and a conjugated system. Computational studies can predict the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. In the solid state, acetoacetanilide, a close analog, exists in the keto-amide tautomeric form. wikipedia.org In solution, the position of the keto-enol equilibrium can be influenced by the solvent polarity. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. rsc.org
For this compound, several reactions can be envisaged. The presence of the β-dicarbonyl moiety makes the α-protons acidic, facilitating enolate formation. youtube.comyoutube.comumb.edu This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation. researchgate.net
Computational studies can be used to model these reactions, identifying the transition state structures and calculating the activation energies. This information is crucial for understanding the reaction kinetics and selectivity. For example, quantum chemical calculations have been used to investigate the reaction mechanisms of nitrosamine (B1359907) activation and deactivation. frontiersin.org Similarly, the mechanism of amine-catalyzed ester formation from an acid chloride and alcohol has been studied computationally. wikipedia.org
Furthermore, β-keto amides are versatile precursors for the synthesis of various heterocyclic compounds. researchgate.net Computational studies could be employed to explore the mechanisms of these cyclization reactions, providing insights into the factors that control the regioselectivity and stereoselectivity of the process.
Computational Modeling of Synthetic Pathways
Information regarding the computational modeling of synthetic pathways for this compound is not available in the reviewed literature. Such studies would typically involve mapping the potential energy surface of the reaction to identify transition states and intermediates, thereby elucidating the reaction mechanism and predicting the most favorable synthetic routes.
Prediction and Validation of Spectroscopic Properties
Computational NMR and IR Spectral Prediction
While computational methods for predicting NMR and IR spectra are well-established, specific predicted data for this compound is not found in the surveyed scientific literature. Such predictions would involve calculating the magnetic shielding tensors for NMR and the vibrational frequencies for IR spectroscopy.
UV-Vis Absorption and Electronic Transitions
Detailed computational analysis of the UV-Vis absorption and electronic transitions for this compound is not present in the available literature. This type of analysis would typically use Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and oscillator strengths, providing insights into the electronic structure and the nature of the absorption bands.
Applications of 2,2 Dimethyl 3 Oxo N Phenylpropanamide in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The reactivity of the β-ketoamide functionality is central to the utility of 2,2-dimethyl-3-oxo-N-phenylpropanamide in organic synthesis. This moiety possesses multiple nucleophilic and electrophilic sites, rendering it an excellent precursor for a wide array of chemical transformations. chemrxiv.org
Precursor in the Synthesis of Complex Organic Molecules
As a synthetic intermediate, this compound can be employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated to generate a stabilized enolate. This enolate can then participate in a range of reactions, including alkylations, acylations, and condensations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
The presence of the gem-dimethyl group adjacent to the reactive methylene unit introduces steric hindrance that can influence the regioselectivity and stereoselectivity of these reactions, a feature that can be exploited in targeted organic synthesis.
Scaffold for Heterocyclic Compound Construction
The 1,3-dicarbonyl motif within this compound is an ideal starting point for the synthesis of a variety of heterocyclic compounds. Through cyclocondensation reactions with appropriate dinucleophiles, this scaffold can be transformed into numerous five-, six-, and seven-membered heterocyclic systems.
For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while amidines can yield pyrimidines. Similarly, the use of hydroxylamine (B1172632) can produce isoxazoles. The N-phenyl group and the gem-dimethyl substitution on the propanamide backbone would be incorporated into the final heterocyclic structure, influencing its physical and chemical properties. The general versatility of β-keto amides in the synthesis of heterocycles like furans, thiophenes, pyrroles, pyridones, and quinolines has been well-documented. chemrxiv.org While specific studies on this compound are limited, the established reactivity of related β-keto amides suggests its high potential in this area.
Application in Ligand Design and Coordination Chemistry
The oxygen atoms of the β-ketoamide functionality in this compound can act as a bidentate chelating agent for a wide range of metal ions, making it a valuable ligand in coordination chemistry.
Chelation Properties and Metal Complex Formation
The formation of stable six-membered chelate rings with metal ions is a characteristic feature of β-dicarbonyl compounds. This compound can coordinate with various transition metals, lanthanides, and main group elements to form well-defined metal complexes. The stability and geometry of these complexes are influenced by the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself, including the N-phenyl and gem-dimethyl groups. The coordination can occur through the neutral keto-amide form or via the deprotonated enolate, leading to neutral or charged complexes.
Catalytic Applications Utilizing this compound-derived Ligands
Metal complexes derived from β-ketoamide ligands have shown significant promise in catalysis. For example, copper complexes with related ligands have been employed as catalysts in various oxidation reactions. researchgate.net These complexes can facilitate reactions such as the oxidation of alcohols and hydrocarbons.
Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often rely on sophisticated ligand systems to control the reactivity and selectivity of the metal center. While specific research on this compound in this context is not widely published, related N-aryl amide ligands have been utilized in copper-catalyzed N-arylation reactions, also known as the Goldberg reaction. nih.gov This suggests that complexes of this compound could potentially catalyze a variety of organic transformations, including C-C and C-N bond-forming reactions.
Derivatization for Novel Functional Materials
The structural features of this compound also make it an attractive platform for the development of novel functional materials. By chemically modifying the core structure, materials with tailored properties can be synthesized.
For instance, the introduction of polymerizable groups would allow for its incorporation into polymer chains, potentially leading to materials with unique thermal or optical properties. The N-phenyl ring can be functionalized to tune the electronic properties or to attach other molecular units, opening avenues for the creation of liquid crystals, dyes, or photoactive materials. The ability of the β-ketoamide moiety to form stable metal complexes can also be exploited to design metal-organic frameworks (MOFs) or other coordination polymers with potential applications in gas storage, separation, or catalysis.
While the direct application of this compound in materials science is an emerging area, the versatility of the β-ketoamide scaffold points towards a promising future for its derivatives in the design of advanced functional materials.
Incorporation into Polymeric Architectures
The dual functionality of this compound makes it a candidate for integration into polymer chains, either as a pendant group or as part of the main backbone. The presence of the ketone and amide moieties offers sites for chemical modification and intermolecular interactions, which could impart unique properties to the resulting polymers.
Polymers can be endowed with novel functionalities by incorporating monomers with specific chemical groups. For instance, polymers with pendant ketone groups have been synthesized and utilized as scaffolds for further chemical reactions. nih.gov A similar strategy could be employed for this compound. If a polymerizable group, such as a vinyl or acrylate (B77674) moiety, were to be attached to the phenyl ring, the resulting monomer could be polymerized to yield a polymer with pendant β-ketoamide groups.
The introduction of such bulky and functional pendant groups can significantly influence the physical and chemical properties of the polymer. For example, the incorporation of pendant groups is known to enhance the solubility of polymers in organic solvents. illinois.edu Furthermore, the β-ketoamide functionality would provide a reactive handle for post-polymerization modification, allowing for the covalent attachment of other molecules, such as crosslinkers, fluorescent dyes, or bioactive compounds. This versatility could lead to the development of functional materials for a range of applications, from responsive coatings to biomedical devices.
Below is a hypothetical data table illustrating the potential characteristics of a polymer incorporating this compound as a pendant group, based on analogous polymer systems.
| Property | Potential Value/Characteristic | Rationale based on Analogous Systems |
| Glass Transition Temperature (Tg) | Elevated compared to the unmodified backbone | The bulky pendant group would restrict chain mobility. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | The presence of polar amide and ketone groups would enhance solubility in such solvents. |
| Reactivity | High reactivity towards nucleophiles | The ketone group of the β-ketoamide is susceptible to nucleophilic attack, enabling post-polymerization modification. |
| Thermal Stability | Moderate to high | The aromatic phenyl group and stable amide linkage would contribute to thermal stability. |
Supramolecular Assembly and Self-Organizing Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of well-ordered, functional structures. google.com The key to supramolecular assembly lies in the specific and directional nature of these non-covalent interactions, with hydrogen bonding being a particularly powerful tool. illinois.eduresearchgate.netrsc.org
The molecular structure of this compound contains both hydrogen bond donors (the N-H group of the amide) and hydrogen bond acceptors (the C=O groups of the amide and the ketone). This arrangement makes the molecule an excellent candidate for forming self-assembled structures through hydrogen bonding.
Several hydrogen bonding motifs can be envisioned for this compound. The amide group itself can form strong N-H···O=C hydrogen bonds, leading to the formation of linear chains or cyclic dimers. Furthermore, the ketone oxygen can also participate in hydrogen bonding, potentially leading to more complex, three-dimensional networks. The presence of the phenyl ring can also contribute to the stability of the assembly through π-π stacking interactions.
The interplay of these different non-covalent interactions could direct the self-assembly of this compound into a variety of supramolecular architectures, such as nanofibers, gels, or liquid crystals. The formation of such ordered structures is highly dependent on factors like solvent polarity, temperature, and concentration. The ability to control the self-assembly process by tuning these external parameters is a hallmark of supramolecular chemistry and could lead to the development of "smart" materials that respond to environmental stimuli.
The potential hydrogen bonding interactions within a supramolecular assembly of this compound are summarized in the table below.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |
| Amide N-H | Amide C=O | Linear catemer, cyclic dimer |
| Amide N-H | Ketone C=O | Cross-linked chains, 2D sheets |
Advanced Analytical Methodologies for the Study of 2,2 Dimethyl 3 Oxo N Phenylpropanamide
Chromatographic Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and quantification of 2,2-dimethyl-3-oxo-N-phenylpropanamide. High-performance liquid chromatography and gas chromatography are the most prominent methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the method of choice.
A typical HPLC method for the analysis of a related compound, Pentanamide, N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxo-, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in this compound confers UV absorptivity.
Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Propanamide Derivative
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~4.5 min |
Note: This data is representative and based on methods for structurally similar compounds. Actual parameters for this compound may vary.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While direct GC analysis of this compound might be challenging due to its molecular weight and potential for thermal degradation, derivatization can be employed to increase its volatility and thermal stability. For instance, related compounds have been analyzed by GC after derivatization. researchgate.net
GC analysis of similar compounds, such as precursors to phenylacetone, has shown that they can decompose during analysis, highlighting the need for careful method development, potentially including derivatization to prevent on-column reactions. researchgate.net A flame ionization detector (FID) is commonly used for its universal response to organic compounds, while a mass spectrometer (MS) detector provides structural information.
Chiral chromatography, a specialized form of chromatography, is essential for separating enantiomers of chiral compounds. Although this compound itself is not chiral, the principles of chiral chromatography are crucial in pharmaceutical analysis where stereoisomers can have different physiological effects. nih.govnih.gov For example, a chiral capillary GC method was developed for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a chiral intermediate, using a cyclodextrin-based stationary phase. nih.gov
Electrophoretic Techniques
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the separation of compounds. CE separates ions based on their electrophoretic mobility in an applied electric field. While there is a lack of specific published CE methods for this compound, its potential for ionization could make it amenable to this technique, particularly for purity assessment and the analysis of charged impurities.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For volatile derivatives of this compound, GC-MS would provide both the retention time and a mass spectrum, which serves as a molecular fingerprint, aiding in its identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. The compound can be separated by LC and then introduced into the mass spectrometer, which provides molecular weight and structural information. The predicted collision cross section (CCS) values for protonated, sodiated, and other adducts of this compound are available, which can aid in its identification in complex matrices. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.10192 | 141.4 |
| [M+Na]⁺ | 214.08386 | 147.9 |
| [M-H]⁻ | 190.08736 | 145.0 |
| [M+NH₄]⁺ | 209.12846 | 160.6 |
| [M+K]⁺ | 230.05780 | 146.2 |
| Source: PubChemLite. uni.lu |
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples HPLC with NMR spectroscopy. mdpi.comnih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information without the need for prior isolation. This is particularly valuable for the structural elucidation of unknown impurities or degradation products. mdpi.com Different modes of operation, such as on-flow, stop-flow, and loop-storage, can be employed to optimize the sensitivity and quality of the NMR data obtained. nih.gov
Future Research Directions and Emerging Trends for 2,2 Dimethyl 3 Oxo N Phenylpropanamide
Development of Innovative and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and enhance efficiency. Future research in the synthesis of 2,2-dimethyl-3-oxo-N-phenylpropanamide is expected to prioritize the development of sustainable methods that offer advantages over classical approaches.
Key areas of focus will likely include:
Catalytic C-H Activation: Direct functionalization of readily available starting materials through C-H activation strategies could provide a more atom-economical route to the target molecule and its analogs.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The development of a continuous process for the synthesis of this compound could lead to higher yields and purity.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions. Future investigations may explore enzymatic pathways for the synthesis of this compound, potentially leading to enantiomerically pure products.
Alternative Energy Sources: The application of microwave irradiation and ultrasonication can accelerate reaction rates and improve energy efficiency. Research into these alternative energy sources for the synthesis of this compound is a promising avenue.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective catalysts |
| Flow Chemistry | Improved control, scalability, safety | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild conditions | Identification and engineering of suitable enzymes |
| Alternative Energy Sources | Faster reaction times, energy efficiency | Investigating the effects of microwaves and ultrasound |
Exploration of Unprecedented Reactivity and Transformations
The unique structural features of this compound, including the amide functionality and the β-dicarbonyl-like moiety, provide a rich platform for exploring novel chemical transformations. Future research is expected to move beyond known reactions to uncover unprecedented reactivity.
Potential areas of exploration include:
Asymmetric Catalysis: The development of catalytic asymmetric reactions to introduce chirality into the molecule, leading to the synthesis of enantiomerically enriched derivatives with potential applications in medicinal chemistry.
Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block to construct complex molecular architectures in a single step.
Photoredox Catalysis: Utilizing visible light-mediated photoredox catalysis to enable novel bond formations and functionalizations that are not accessible through traditional thermal methods.
Ring-Closing and Ring-Opening Metathesis: Exploring the use of this compound in metathesis reactions to synthesize novel heterocyclic and macrocyclic structures.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other quantum mechanical methods to elucidate the mechanisms of known and novel reactions involving this compound, providing a deeper understanding of its reactivity.
Virtual Screening for Biological Activity: Employing molecular docking and other computational screening techniques to predict the potential biological targets of this compound derivatives, accelerating the drug discovery process.
Prediction of Spectroscopic Properties: Accurately predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and reaction products.
Materials Property Simulation: Modeling the properties of polymers and other materials derived from this compound to predict their mechanical, thermal, and electronic characteristics.
Design of Next-Generation Functional Materials from this compound Derivatives
The structural motifs present in this compound make it an attractive building block for the design of novel functional materials with tailored properties.
Emerging trends in this area may include:
Smart Polymers: Incorporating derivatives of this compound into polymer chains to create materials that respond to external stimuli such as pH, temperature, or light.
Metal-Organic Frameworks (MOFs): Utilizing the keto-amide functionality for coordination with metal ions to construct porous MOFs with potential applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: Designing derivatives that can self-assemble through non-covalent interactions to form well-defined supramolecular structures with interesting photophysical or electronic properties.
Organic Light-Emitting Diodes (OLEDs): Exploring the potential of appropriately functionalized derivatives as components in OLEDs, leveraging their potential for luminescence and charge transport.
Interdisciplinary Research Avenues in Chemical Sciences
The versatile nature of this compound opens up opportunities for collaborative research across different scientific disciplines.
Future interdisciplinary research could involve:
Chemical Biology: Synthesizing labeled derivatives of this compound to be used as chemical probes for studying biological processes or as potential inhibitors of enzymes like protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D) cell.com.
Medicinal Chemistry: Designing and synthesizing libraries of derivatives for screening against a wide range of therapeutic targets, including those involved in cancer and infectious diseases. The core structure may serve as a scaffold for developing new therapeutic agents nih.govmdpi.com.
Materials Science: Collaborating with materials scientists to develop and characterize new materials based on this compound, exploring their applications in areas such as electronics, coatings, and biomedical devices.
Catalysis: Developing new catalysts based on metal complexes of this compound derivatives for a variety of organic transformations.
Q & A
Q. What are the recommended synthetic routes for 2,2-dimethyl-3-oxo-N-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic acyl substitution or condensation reactions. Key reagents include acyl chlorides (e.g., 2,2-dimethyl-3-oxopropanoyl chloride) reacting with aniline derivatives under controlled conditions. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate kinetics .
Purity is assessed via HPLC or TLC, with recrystallization in ethanol/water mixtures for final purification .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- First-aid measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in assay design, purity, or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Characterize purity : Verify compound integrity via NMR, HRMS, and elemental analysis .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, regression) to compare datasets and identify confounding variables (e.g., solvent effects) .
Structural analogs (e.g., chloro or methoxy derivatives) should be synthesized to isolate activity trends .
Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement : Iterative cycles using SHELXL to optimize positional/thermal parameters, with hydrogen atoms added geometrically .
Validation tools like PLATON ensure structural integrity and detect twinning or disorder .
Q. How should researchers approach the statistical analysis of inconsistent reaction yield data in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify significant factors .
- ANOVA : Compare mean yields across conditions; a p-value <0.05 indicates statistical significance .
- Error analysis : Quantify measurement uncertainty via triplicate runs and standard deviation calculations .
Contradictory yields may stem from unoptimized stoichiometry or side reactions (e.g., hydrolysis), requiring LC-MS to track intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
